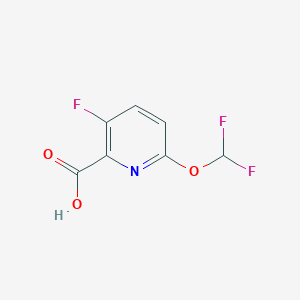

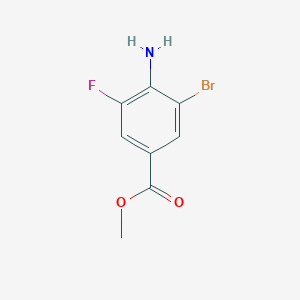

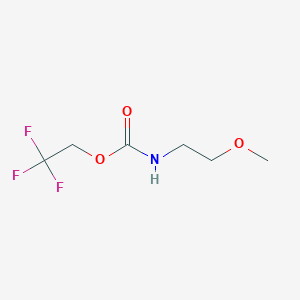

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a similar compound, “(Difluoromethoxy)acetic acid”, has been reported. It has a molecular formula of C3H4F2O3 and a molecular weight of 126.059 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(Difluoromethoxy)acetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 197.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Environmental Distribution and Impact

- Global Surface Water Distribution : Novel fluorinated compounds, including various perfluoroalkyl ether carboxylic and sulfonic acids, have been found ubiquitously dispersed in global surface waters, indicating a potential environmental impact of these compounds (Pan et al., 2018).

Degradation and Toxicity

- Degradation Under Advanced Oxidation : 6:2 Fluorotelomer sulfonate, a related compound, shows significant degradability under advanced oxidation processes, highlighting the potential for environmental breakdown of similar fluorinated compounds (Yang et al., 2014).

- Hepatotoxicity in Mice : Studies on the hepatotoxicity of similar fluorotelomer carboxylic and sulfonic acids in mice suggest varying levels of liver toxicity, which is crucial for understanding the health risks of related fluorinated compounds (Sheng et al., 2017).

Biodegradation and Environmental Fate

- Biotransformation in Fungi : The biotransformation of fluorotelomer alcohols by fungi like Phanerochaete chrysosporium suggests a pathway for environmental degradation of fluorotelomer-based compounds, leading to less harmful degradation products (Tseng et al., 2014).

- Impact on Bacterial Community Structure : The biodegradation of fluorotelomer alcohol affects the bacterial community structure in sediments, indicating the ecological impact of such compounds (Wang et al., 2017).

Chemical Synthesis and Functionalization

- Organometallic Methods for Functionalization : Research on the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates, including fluorinated compounds, provides insights into chemical synthesis techniques relevant to 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid (Schlosser, 2005).

Synthesis of Related Fluorinated Compounds

- Synthesis of Fluorinated Naphthoic Acids : The synthesis of mono- and difluoronaphthoic acids explores methods relevant to the synthesis of complex fluorinated compounds like this compound (Tagat et al., 2002).

- Production of Acyl Fluorides : A method for converting carboxylic acids to acyl fluorides using a phosphine/fluoride deoxyfluorination reagent system may be applicable to the synthesis of fluorinated carboxylic acids (Munoz et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical pathways .

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in the synthesis of essential amino acids .

Pharmacokinetics

Similar compounds have shown high oral bioavailability and a half-life of approximately 20-30 hours in healthy volunteers .

Result of Action

Similar compounds have been known to inhibit certain cellular processes, leading to therapeutic effects .

Action Environment

Similar compounds have been known to be stable and effective under a variety of environmental conditions .

Biochemische Analyse

Biochemical Properties

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain peroxidases, which are enzymes involved in oxidative reactions . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which is a critical process in fibrosis . By inhibiting key proteins involved in EMT, such as α-SMA and vimentin, this compound can reduce fibrosis and improve cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the phosphorylation of Smad2/3, which is a crucial step in the TGF-β1 signaling pathway . This inhibition results in the downregulation of genes associated with fibrosis and inflammation, thereby exerting a therapeutic effect.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, maintaining its efficacy in inhibiting EMT and reducing fibrosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces fibrosis and improves lung function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to other organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may have different biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its effects . Additionally, the distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that the compound accumulates in certain tissues, which may be related to its binding affinity to specific proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

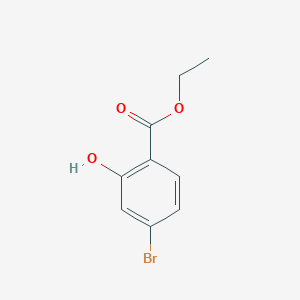

IUPAC Name |

6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXTVMVDZSZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)